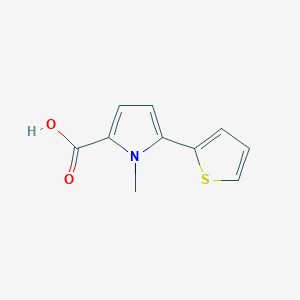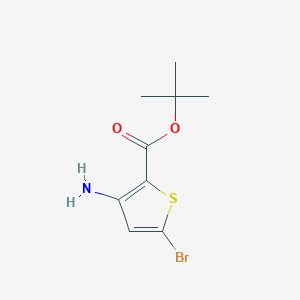
3,4-Dihydroxy-5-methoxybenzonitrile
Descripción general
Descripción
3,4-Dihydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Métodos De Preparación
3,4-Dihydroxy-5-methoxybenzonitrile can be synthesized through several methods:
From 4-hydroxy-3-methoxybenzonitrile: This method involves the demethylation of 4-hydroxy-3-methoxybenzonitrile using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions.
From 3,4-dimethoxybenzonitrile: Another synthetic route involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) to achieve the desired product.
Análisis De Reacciones Químicas
3,4-Dihydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases, owing to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments, where its chemical properties contribute to the desired color and stability of the final products.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as tyrosinase in melanin synthesis or cyclooxygenase in inflammation.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, influencing cellular responses.
Comparación Con Compuestos Similares
3,4-Dihydroxy-5-methoxybenzonitrile can be compared with other similar compounds to highlight its uniqueness:
3,4-Dihydroxybenzonitrile: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Hydroxy-3-methoxybenzonitrile: Lacks one hydroxyl group, which may reduce its antioxidant potential.
3,4-Dimethoxybenzonitrile: Lacks hydroxyl groups, which significantly alters its chemical and biological properties.
Propiedades
IUPAC Name |
3,4-dihydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCUUAOQVYHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738276 | |
| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89029-13-0 | |
| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Acetamide, N-[1-(3-bromophenyl)ethyl]-](/img/structure/B1661198.png)
![2H-1-Benzopyran-2-one, 3-[2-[4-(dimethylamino)phenyl]-4-thiazolyl]-](/img/structure/B1661200.png)

![3-(4-Chlorophenyl)benzo[F]quinazoline](/img/structure/B1661202.png)
![N-Phenyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1661203.png)
![tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate](/img/structure/B1661205.png)
